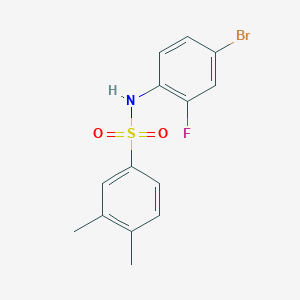
N-(2-tert-butylcyclohexyl)-2-(4-cyclohexylpiperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-tert-butylcyclohexyl)-2-(4-cyclohexylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylcyclohexyl)-2-(4-cyclohexylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of cyclohexylamine with a suitable dihaloalkane, such as 1,4-dichlorobutane, under basic conditions.
Introduction of the acetamide group: The piperazine derivative is then reacted with an acylating agent, such as acetic anhydride, to introduce the acetamide group.
Substitution with tert-butylcyclohexyl group: Finally, the compound is subjected to a substitution reaction with tert-butylcyclohexyl chloride in the presence of a base, such as sodium hydride, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(2-tert-butylcyclohexyl)-2-(4-cyclohexylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
化学: より複雑な分子の合成における中間体として使用されます。
生物学: 受容体や酵素などの生物学的標的との相互作用について研究されています。
医学: 抗炎症作用、鎮痛作用、抗精神病作用など、潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
作用機序
N-(2-tert-ブチルシクロヘキシル)-2-(4-シクロヘキシルピペラジン-1-イル)アセトアミドの作用機序には、受容体や酵素などの特定の分子標的との相互作用が含まれます。化合物はこれらの標的に結合し、その活性を調節して、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路と標的は、特定の用途と使用のコンテキストによって異なります。
6. 類似の化合物との比較
類似の化合物
- N-(2-tert-ブチルシクロヘキシル)-2-(4-メチルピペラジン-1-イル)アセトアミド
- N-(2-tert-ブチルシクロヘキシル)-2-(4-フェニルピペラジン-1-イル)アセトアミド
独自性
N-(2-tert-ブチルシクロヘキシル)-2-(4-シクロヘキシルピペラジン-1-イル)アセトアミドは、その特定の置換パターンにより、他のピペラジン誘導体とは異なる生物学的および化学的特性を持つ可能性があります。この独自性は、tert-ブチルシクロヘキシル基の存在によるものであり、この基は、化合物の親油性、安定性、および生物学的標的との相互作用に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- N-(2-tert-butylcyclohexyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(2-tert-butylcyclohexyl)-2-(4-phenylpiperazin-1-yl)acetamide
Uniqueness
N-(2-tert-butylcyclohexyl)-2-(4-cyclohexylpiperazin-1-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other piperazine derivatives. This uniqueness can be attributed to the presence of the tert-butylcyclohexyl group, which may influence the compound’s lipophilicity, stability, and interaction with biological targets.
特性
分子式 |
C22H41N3O |
|---|---|
分子量 |
363.6 g/mol |
IUPAC名 |
N-(2-tert-butylcyclohexyl)-2-(4-cyclohexylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C22H41N3O/c1-22(2,3)19-11-7-8-12-20(19)23-21(26)17-24-13-15-25(16-14-24)18-9-5-4-6-10-18/h18-20H,4-17H2,1-3H3,(H,23,26) |
InChIキー |
ZITJEYGHRXEHNH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCCCC1NC(=O)CN2CCN(CC2)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10964994.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[3-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10965002.png)
![1-(3-Fluorophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea](/img/structure/B10965003.png)
![(4-bromo-1-methyl-1H-pyrazol-3-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10965004.png)
![2-[4-(methylsulfonyl)piperazin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B10965006.png)


![1-(4-Bromo-2-chlorophenyl)-3-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B10965028.png)

![6-Propyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10965036.png)

![Dimethyl 2-[(pyrrolidin-1-ylacetyl)amino]benzene-1,4-dicarboxylate](/img/structure/B10965065.png)
![2-Ethoxyethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10965066.png)
![N-(4-acetylphenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10965074.png)
